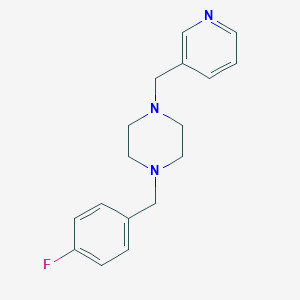

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a useful research compound. Its molecular formula is C17H20FN3 and its molecular weight is 285.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(4-Fluorobenzyl)-4-(pyridin-3-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which is recognized for its diverse biological activities. The compound's structure includes a fluorinated benzyl group and a pyridine moiety, contributing to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, interactions with biological targets, and therapeutic potential.

- Molecular Formula : C17H20FN3

- Molecular Weight : 285.36 g/mol

- CAS Number : 160539-86-6

The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. This configuration is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The primary synthesis pathway for this compound involves nucleophilic substitution reactions. The general reaction can be represented as follows:

This reaction typically occurs under basic conditions using solvents like dichloromethane or toluene and bases such as potassium carbonate or sodium hydroxide.

Mechanistic Studies

Research indicates that this compound interacts with various neurotransmitter receptors and enzymes involved in signaling pathways. Initial studies suggest its potential as a modulator in neurotransmission and calcium signaling, although detailed mechanistic studies are still required to elucidate its precise biological effects .

Inhibition Studies

A notable area of investigation involves the compound's inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. In studies involving derivatives of 4-fluorobenzylpiperazine, one derivative exhibited an IC50 value of 0.18μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76μM) . This suggests that modifications to the piperazine structure can enhance inhibitory activity against TYR.

Antimelanogenic Activity

In vitro studies have demonstrated that certain derivatives of this compound exert antimelanogenic effects on B16F10 melanoma cells without cytotoxicity. The docking analysis indicated favorable binding modes within the active site of TYR, suggesting a competitive inhibition mechanism .

Interaction with Ion Channels

Another area of interest is the interaction with ion channels, particularly in mosquito models. Compounds structurally related to this compound have shown activity against the AeKir1 channel in Aedes aegypti, indicating potential applications in controlling mosquito-borne diseases .

Comparative Analysis

The following table summarizes the biological activity of structurally related compounds:

| Compound Name | IC50 (μM) | Biological Target | Notes |

|---|---|---|---|

| This compound | Not Determined | Tyrosinase | Potentially effective against hyperpigmentation disorders |

| 4-(4-fluorobenzyl)piperazin-1-ylmethanone | 0.18 | Tyrosinase | Highly potent inhibitor |

| Kojic Acid | 17.76 | Tyrosinase | Reference compound |

| Novel piperazine derivatives | Varies | AeKir1 Channel | Active against mosquito larvae |

特性

分子式 |

C17H20FN3 |

|---|---|

分子量 |

285.36 g/mol |

IUPAC名 |

1-[(4-fluorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |

InChI |

InChI=1S/C17H20FN3/c18-17-5-3-15(4-6-17)13-20-8-10-21(11-9-20)14-16-2-1-7-19-12-16/h1-7,12H,8-11,13-14H2 |

InChIキー |

KOOYZZMVUJGKMS-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

正規SMILES |

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CN=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。